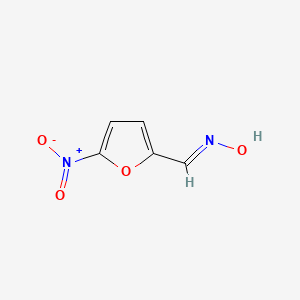

Nifuroxim

Übersicht

Beschreibung

Nifuroxime is a C-nitro compound, a member of furans and an aldoxime.

Wissenschaftliche Forschungsanwendungen

Elektrochemische Analyse

Nifuroxim wurde in der elektrochemischen Analyse mithilfe von Techniken wie zyklischer Voltammetrie und Differentialpulsvoltammetrie eingesetzt. Diese Methoden werden sowohl an blanken als auch an DNA-modifizierten Glaskohlenstoffelektroden angewendet. Die Reduktion von this compound an DNA-modifizierten Elektroden führt zu einem klar definierten Peak, der an blanken Oberflächen nicht beobachtet wird . Diese Anwendung ist in der analytischen Chemie von Bedeutung, um this compound in verschiedenen Proben nachzuweisen und zu quantifizieren.

Pharmazeutische Präparate

In der pharmazeutischen Forschung wird this compound mithilfe spektrophotometrischer Methoden auf seinen Gehalt in Arzneimittelformulierungen untersucht. Diese Methoden erfordern keine vorbereitenden Trennschritte, wodurch sie effizient für die gleichzeitige Bestimmung von this compound und anderen Verbindungen in ihren pharmazeutischen Präparaten sind .

Massenspektrometrie

Das Massenspektrum von this compound wurde aufgenommen und analysiert, wodurch wertvolle Daten für Forscher gewonnen wurden. Die massenspektroskopischen Daten können verwendet werden, um die Verbindung in komplexen Gemischen zu identifizieren und zu charakterisieren, was für Anwendungen in der Forensik und im Drogentest unerlässlich ist .

Sequentielle Injektions-Stripping-Analyse (SISA)

Das Verhalten der Verbindung wurde mit SISA untersucht, bei dem stationäre voltammetrische Methoden mit der sequentiellen Injektions-Stripping-Analyse verglichen werden. Diese Technik, insbesondere bei Verwendung mit DNA-modifizierten Elektroden, ermöglicht die Regeneration der Elektrodenoberfläche, wodurch die Anhäufung und Gedächtniseffekte reduziert werden. Dadurch wird der lineare Detektionsbereich erweitert und die Nachweisgrenze gesenkt, wodurch die Empfindlichkeit der Analyse verbessert wird .

Bioelektrochemie

Die Interaktion von this compound mit DNA-modifizierten Elektroden deutet auf potenzielle Anwendungen in der Bioelektrochemie hin. Die Optimierung der Vorkonzentrationsprozesse an der DNA-modifizierten Oberfläche führt zu verstärkten voltammetrischen Stromantworten, was für die Untersuchung biologischer Systeme und Prozesse von Vorteil sein könnte .

Analyse der chemischen Struktur

Die detaillierte chemische Struktur von this compound wurde aufgeklärt, einschließlich seines Molekulargewichts und des IUPAC-Standard-InChI. Diese Informationen sind für Forscher auf dem Gebiet der chemischen Synthese und des Designs unerlässlich, da sie die Erforschung struktureller Analoga und Derivate ermöglichen .

Wirkmechanismus

Target of Action

Nifuroxime is an anti-infective agent used in protozoal and fungal infections

Mode of Action

It is believed to occur by the activation of nitroreductase enzymes that produce reactive metabolites with a series of deleterious effects on the causative organisms of the infections it treats .

Biochemical Pathways

It is known that nitrofuran derivatives like nifuroxime can reduce parasite dehydrogenase activity , which could potentially disrupt the energy production of the microorganisms and lead to their death.

Pharmacokinetics

These properties play a crucial role in the drug’s bioavailability and overall effectiveness

Result of Action

The molecular and cellular effects of Nifuroxime’s action are largely dependent on its interaction with its targets. The production of reactive metabolites through the activation of nitroreductase enzymes can lead to a series of deleterious effects on the microorganisms, ultimately leading to their death .

Action Environment

The action, efficacy, and stability of Nifuroxime can be influenced by various environmental factors. While specific studies on Nifuroxime are lacking, it is known that factors such as pH, temperature, and the presence of other substances can affect the action of many drugs

Safety and Hazards

Nifuroxime is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided and personal protective equipment should be used . It is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Nifuroxime shows both antibacterial and antiprotozoal activity . It is considered as an alternative to metronidazole, as it has a similar effect on protozoa (Trichomonas and Giardia lamblia) and Gardnerella, with no effect on lactobacilli . This suggests potential future directions for the use of Nifuroxime in treating various infections.

Biochemische Analyse

Biochemical Properties

Nifuroxime plays a significant role in biochemical reactions due to its nitrofuran structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitroreductase enzymes, which reduce the nitro group of nifuroxime, leading to the formation of reactive intermediates . These intermediates can form covalent bonds with cellular macromolecules, leading to their inactivation or modification. Nifuroxime also interacts with dehydrogenase enzymes, reducing their activity and affecting cellular respiration .

Cellular Effects

Nifuroxime exerts various effects on different types of cells and cellular processes. It has been shown to sensitize hypoxic cells to ionizing radiation, making it a potential radiosensitizer . This effect is particularly significant in tumor cells, where hypoxic conditions often prevail. Nifuroxime influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression .

Molecular Mechanism

The molecular mechanism of nifuroxime involves its reduction by nitroreductase enzymes to form reactive intermediates . These intermediates can bind to DNA, proteins, and other cellular macromolecules, leading to their inactivation or modification. Nifuroxime can inhibit dehydrogenase enzymes, reducing cellular respiration and energy production . Additionally, it can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nifuroxime can change over time. The stability of nifuroxime is influenced by factors such as temperature, pH, and the presence of reducing agents . Over time, nifuroxime can degrade, leading to a decrease in its efficacy. Long-term exposure to nifuroxime can result in adaptive responses in cells, such as the upregulation of stress response pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of nifuroxime vary with different dosages in animal models. At low doses, nifuroxime can effectively sensitize hypoxic cells to ionizing radiation without causing significant toxicity . At high doses, nifuroxime can induce toxic effects, such as oxidative stress, DNA damage, and cell death . Threshold effects have been observed, where a certain dose is required to achieve the desired radiosensitizing effect .

Metabolic Pathways

Nifuroxime is primarily metabolized by nitroreductase enzymes, leading to the formation of reactive intermediates . These intermediates can undergo further metabolism, resulting in the formation of various metabolites. The metabolic pathways of nifuroxime involve reduction, oxidation, and conjugation reactions . The metabolites of nifuroxime can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Nifuroxime is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can cross the blood-brain barrier and the placenta, indicating its ability to reach various tissues . Nifuroxime primarily binds to albumin in the plasma, affecting its distribution and localization . The transporters and binding proteins involved in the transport and distribution of nifuroxime play a crucial role in determining its efficacy and toxicity .

Subcellular Localization

The subcellular localization of nifuroxime is influenced by its chemical properties and interactions with cellular components . Nifuroxime can localize to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . Its activity and function can be affected by its localization, with different effects observed in different compartments . Targeting signals and post-translational modifications can direct nifuroxime to specific compartments or organelles, influencing its efficacy and toxicity .

Eigenschaften

IUPAC Name |

N-[(5-nitrofuran-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBKFATYSVLSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904488 | |

| Record name | 5-Nitrofurfuraldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-15-7, 6236-05-1 | |

| Record name | 5-Nitrofurfural oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrofurfuraldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifuroxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-nitro-2-furaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of nifuroxime?

A1: Nifuroxime is a nitrofuran derivative with antibacterial and antifungal properties. While its exact mechanism of action remains incompletely understood, research suggests that it acts as a radiosensitizer, primarily targeting hypoxic cells. [] It is proposed that nifuroxime enhances the formation of DNA strand breaks in hypoxic cells when exposed to radiation. []

Q2: How does the reduction of nifuroxime relate to its biological activity?

A2: Nifuroxime, like other nitroheterocyclic compounds, undergoes metabolic reduction. This reduction process appears to be correlated with its cytotoxicity, DNA-damaging capabilities, and mutagenic potential. [] Faster reduction rates are generally associated with higher toxicity.

Q3: Does nifuroxime affect aerobic cells differently than hypoxic cells?

A3: Research indicates that nifuroxime exhibits selective toxicity towards hypoxic cells, leaving aerobic cells relatively unaffected. [] This selectivity makes it potentially useful for targeting hypoxic tumor cells in cancer treatment.

Q4: What is the molecular formula and weight of nifuroxime?

A4: The molecular formula of nifuroxime is C5H4N2O4, and its molecular weight is 156.09 g/mol.

Q5: Are there any spectroscopic data available for nifuroxime?

A5: Yes, spectroscopic studies, including pulse radiolysis, UV-Vis spectrophotometry, and electrochemical techniques like cyclic voltammetry and polarography, have been conducted on nifuroxime. [, , ] These studies provide insights into its redox properties, radical formation, and interactions with other molecules.

Q6: Are there any specific material compatibility concerns with nifuroxime?

A6: While the research papers provided do not explicitly discuss material compatibility beyond light and alkali sensitivity, it's essential to consider potential interactions with other substances during formulation and storage.

Q7: Are there any structural modifications known to influence the activity of nifuroxime?

A7: While specific structural modifications are not extensively discussed in the provided research, it's known that electron affinity plays a crucial role in the activity of nitroheterocyclic compounds, including nifuroxime. [, ] Modifications altering electron affinity would likely influence its radiosensitizing properties.

Q8: Are there any known mechanisms of resistance to nifuroxime?

A8: Research suggests that resistance to nitrofurans, including nifuroxime, might be linked to mutations affecting DNA repair mechanisms in bacteria. [] Additionally, the loss of a 46.7 kb circular DNA molecule was associated with nifuroxime sensitivity in Fusarium oxysporum. []

Q9: What are the known toxicological properties and safety profiles of nifuroxime?

A9: While nifuroxime is generally considered safe for topical applications, potential toxicity concerns, particularly with systemic exposure, have been raised. Research suggests that its metabolic reduction can lead to cytotoxic and potentially carcinogenic intermediates. []

Q10: What analytical methods are commonly used to characterize and quantify nifuroxime?

A10: Several analytical techniques have been employed to study nifuroxime, including:

- Spectrophotometry: For quantitative analysis, particularly in pharmaceutical formulations. [, , ]

- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for separation and quantification, particularly in complex mixtures. [, , ]

- Electrochemical techniques: Cyclic voltammetry and polarography provide insights into its redox properties and reduction mechanisms. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2S)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1239633.png)

![4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol](/img/structure/B1239639.png)